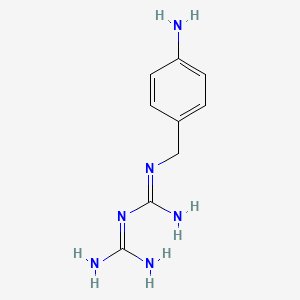
N-(4-Aminobenzyl)biguanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-Aminobenzyl)biguanide” is a chemical compound with the molecular formula C9H14N6 . It has a molecular weight of 206.25 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14N6/c10-7-3-1-6 (2-4-7)5-14-9 (13)15-8 (11)12/h1-4H,5,10H2, (H6,11,12,13,14,15) . This indicates the presence of a benzene ring attached to a biguanide group.Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 206.25 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Mechanism of Action
N-(4-Aminobenzyl)biguanide acts as an antimicrobial agent by binding to the cell membrane of bacteria, fungi, and viruses. This binding disrupts the cell membrane and prevents the growth and replication of these organisms. This compound also has antiseptic and preservative properties, which make it useful for preventing the growth of microorganisms in a variety of applications.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of effects on the biochemical and physiological processes of living organisms. In studies, this compound has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory effects. In addition, this compound has been shown to have antioxidant and anti-apoptotic effects.
Advantages and Limitations for Lab Experiments
The main advantage of using N-(4-Aminobenzyl)biguanide in laboratory experiments is its low toxicity. This compound is non-toxic and does not cause any significant side effects in humans. Additionally, this compound is relatively easy to synthesize and is available in a wide range of concentrations. The main limitation of using this compound in laboratory experiments is its lack of specificity. This compound binds to a wide range of cell membrane proteins and can therefore have unintended effects on the biochemical and physiological processes of living organisms.
Future Directions
There are a number of potential future directions for research on N-(4-Aminobenzyl)biguanide. These include further studies on the effects of this compound on the growth of bacteria, fungi, and viruses; further studies on the effects of this compound on cell metabolism; further studies on the effects of this compound on the immune system; further studies on the effects of this compound on cancer cells; and further studies on the effects of this compound on inflammation and oxidative stress. Additionally, further studies could be conducted on the development of novel this compound-based antimicrobial agents, as well as on the development of novel this compound-based preservatives. Finally, further research could be conducted on the development of novel this compound-based drugs for the treatment of various diseases.
Synthesis Methods
N-(4-Aminobenzyl)biguanide can be synthesized from 4-aminobenzyl bromide and potassium hexamethyldisilazide in a two-step reaction. In the first step, the 4-aminobenzyl bromide is reacted with potassium hexamethyldisilazide in a solvent such as ethanol or methanol. This reaction produces this compound and potassium bromide. In the second step, the potassium bromide is removed from the solution by filtration.
Scientific Research Applications
N-(4-Aminobenzyl)biguanide has been widely used in scientific research as a tool to study the effects of biguanide compounds on the biochemical and physiological processes of living organisms. It has been used to study the effects of biguanide compounds on the growth of bacteria, fungi, and viruses. It has also been used to study the effects of biguanide compounds on cell metabolism and to study the effects of biguanide compounds on the immune system.
properties
IUPAC Name |
2-[(4-aminophenyl)methyl]-1-(diaminomethylidene)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6/c10-7-3-1-6(2-4-7)5-14-9(13)15-8(11)12/h1-4H,5,10H2,(H6,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOZCPLGVMQJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea](/img/structure/B6300483.png)
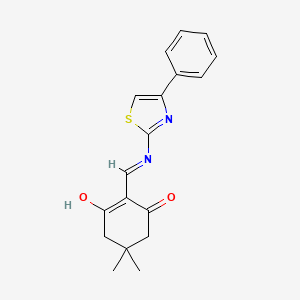
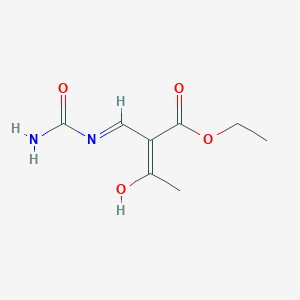


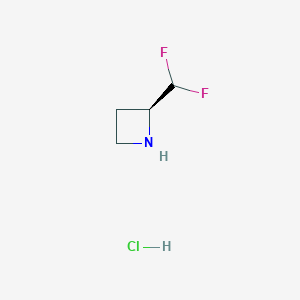
![t-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6300518.png)
![tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6300526.png)
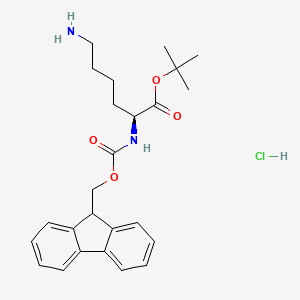
![tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate](/img/structure/B6300545.png)
![tert-Butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate hydrochloride](/img/structure/B6300553.png)

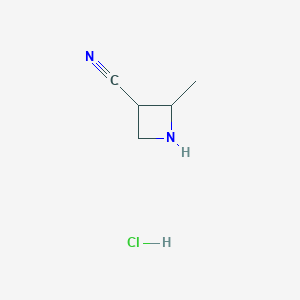
![tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B6300586.png)